



Application Notes and Protocols for PF-07321332 (Nirmatrelvir) Administration in Preclinical Research

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Compound of Interest		
Compound Name:	PF-0713	
Cat. No.:	B1679685	Get Quote

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Introduction

PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] Mpro is a viral enzyme essential for the replication of coronaviruses, making it a prime target for antiviral therapeutics.[1][4] Nirmatrelvir is the active component of the authorized oral antiviral medication PAXLOVID™, where it is co-administered with ritonavir.[4] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[5] This co-administration leads to higher and more sustained plasma concentrations of nirmatrelvir, thereby enhancing its antiviral efficacy.[4][5]

These application notes provide a comprehensive overview of the preclinical administration of PF-07321332, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols to guide researchers in their preclinical investigations.

Mechanism of Action



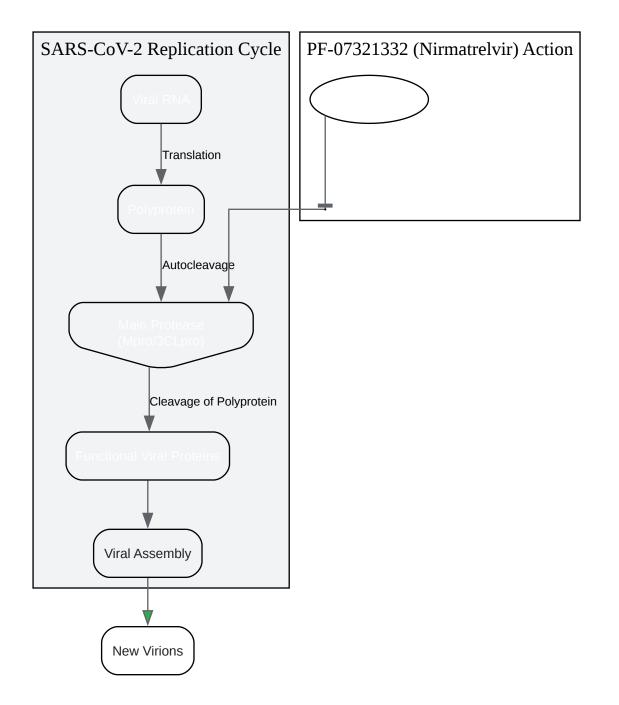




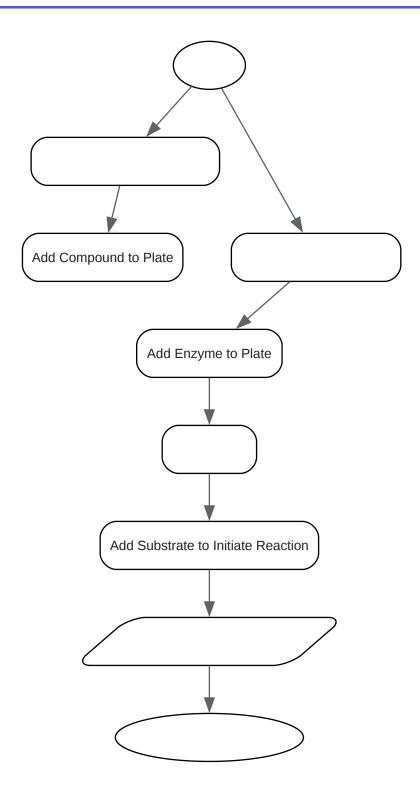
PF-07321332 is a peptidomimetic, reversible-covalent inhibitor that targets the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 Mpro.[6] By binding to this critical residue, nirmatrelvir blocks the proteolytic activity of Mpro, preventing the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral replication cycle ultimately inhibits the propagation of the virus.[6]

Below is a diagram illustrating the proposed mechanism of action of PF-07321332.

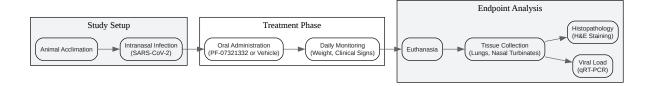












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